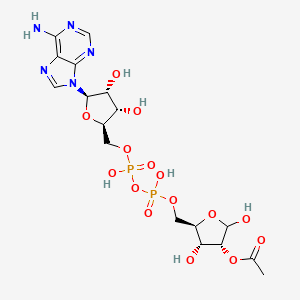

2''-O-acetyl-ADP-D-ribose

Beschreibung

Eigenschaften

Molekularformel |

C17H25N5O15P2 |

|---|---|

Molekulargewicht |

601.4 g/mol |

IUPAC-Name |

[(3R,4R,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2,4-dihydroxyoxolan-3-yl] acetate |

InChI |

InChI=1S/C17H25N5O15P2/c1-6(23)34-13-11(25)8(36-17(13)27)3-33-39(30,31)37-38(28,29)32-2-7-10(24)12(26)16(35-7)22-5-21-9-14(18)19-4-20-15(9)22/h4-5,7-8,10-13,16-17,24-27H,2-3H2,1H3,(H,28,29)(H,30,31)(H2,18,19,20)/t7-,8-,10-,11-,12-,13-,16-,17?/m1/s1 |

InChI-Schlüssel |

BFNOPXRXIQJDHO-YDKGJHSESA-N |

Isomerische SMILES |

CC(=O)O[C@@H]1[C@@H]([C@H](OC1O)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O |

Kanonische SMILES |

CC(=O)OC1C(C(OC1O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O |

Herkunft des Produkts |

United States |

Enzymatic Synthesis and Isomeric Interconversion of 2 O Acetyl Adp D Ribose

Sirtuin-Mediated Formation of 2''-O-acetyl-ADP-D-ribose

Sirtuins, a class of NAD+-dependent deacetylases, catalyze the removal of acetyl groups from lysine (B10760008) residues on various protein substrates. nih.govpnas.org This reaction is distinct from other deacetylases as it consumes a molecule of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) for each acetyl group removed. acs.org The process yields three products: the deacetylated protein, nicotinamide, and O-acetyl-ADP-ribose. acs.orgnih.gov Specifically, the enzymatic product released by sirtuins is the 2''-O-acetyl-ADP-ribose isomer. pnas.orgnih.gov

NAD+-Dependent Protein Deacetylation Mechanism

The catalytic mechanism of sirtuins is a complex, multi-step process. It begins with the binding of both NAD+ and the acetylated protein substrate to the enzyme, forming a ternary complex. pnas.orgacs.org The reaction proceeds through the cleavage of the glycosidic bond in NAD+, separating nicotinamide from the ADP-ribose moiety. nih.gov This is followed by the transfer of the acetyl group from the lysine residue of the substrate to the 2'-hydroxyl group of the ADP-ribose. acs.orgnih.gov

Several key steps have been elucidated:

ADP-ribosylation of the acetyl-lysine: The acetyl group's oxygen atom attacks the anomeric carbon of the ribose in NAD+, leading to the formation of a high-energy O-alkylamidate intermediate. acs.orgnih.gov

Formation of a cyclic intermediate: The 2'-hydroxyl group of the same ribose then attacks the acetyl carbon, forming a 1',2'-acyloxonium species. acs.orgnih.gov

Hydrolysis: A water molecule attacks the carbonyl carbon of the acetyl group, leading to the release of the deacetylated lysine and the formation of this compound. acs.orgnih.gov

This intricate mechanism ensures that the deacetylation is tightly coupled to NAD+ hydrolysis. pnas.org

Role of Specific Sirtuin Isoforms (e.g., HST2, SIRT1, SIRT7)

The sirtuin family comprises several isoforms with diverse cellular localizations and substrate specificities.

HST2 (Homologue of Sir two 2): The yeast sirtuin HST2 is a well-characterized and highly active member of the family. nih.gov It has been instrumental in elucidating the fundamental mechanism of sirtuin-catalyzed deacetylation and the production of this compound. acs.orgsemanticscholar.org Structural studies of HST2 in complex with its substrates and products have provided detailed insights into the catalytic process. pnas.orgrcsb.org For instance, research on yeast showed that deleting all five sirtuins, including HST2, resulted in almost undetectable levels of O-acetyl-ADP-ribose, while deleting only HST2 led to a significant reduction. nih.gov

SIRT1 (Sirtuin 1): As the most extensively studied human sirtuin, SIRT1 is involved in a multitude of cellular pathways, including gene expression, metabolism, and DNA damage response. researchgate.net It deacetylates a wide range of proteins, including histones and transcription factors, leading to the formation of this compound. uniprot.org The activity of SIRT1, and consequently the production of its metabolites, is linked to cellular energy status through the NAD+/NADH ratio. uniprot.org

SIRT7 (Sirtuin 7): SIRT7 is primarily located in the nucleolus and is involved in the regulation of ribosome biogenesis and metabolic homeostasis. nih.gov While some sirtuins like SIRT4 and SIRT6 have been shown to have ADP-ribosyltransferase activity, SIRT7's primary catalytic function is deacetylation, particularly of histone H3 at lysine 18 (H3K18ac). nih.govmdpi.com This deacetylation activity also produces this compound. mdpi.com Some studies also point to an auto-ADP-ribosylation activity for SIRT7, which is crucial for its response to glucose starvation. nih.govmdpi.com

Isomeric Forms and Intramolecular Transesterification

Once released from the enzyme, this compound is not static. It undergoes non-enzymatic intramolecular rearrangements to form other isomers. nih.govacs.org

Equilibrium between 2'- and 3'-O-acetyl-ADP-D-ribose

The most prominent isomeric transformation is the migration of the acetyl group between the 2' and 3' hydroxyl groups of the ribose sugar. acs.orgacs.org This intramolecular transesterification is a rapid, non-enzymatic process that occurs in solution. nih.govnih.gov At neutral pH, this results in an equilibrium mixture containing roughly equal amounts of this compound and 3''-O-acetyl-ADP-D-ribose. nih.govacs.org Studies have reported this equilibrium ratio to be approximately 48:52 or a 1:1 ratio. nih.govnih.gov

| Isomer | Equilibrium Ratio (approx.) |

| This compound | 48% - 50% |

| 3''-O-acetyl-ADP-D-ribose | 50% - 52% |

Formation of 1''-O-acetyl-ADP-D-ribose

The existence and formation of 1''-O-acetyl-ADP-D-ribose has been a subject of investigation. Some early studies proposed it as a potential product of the sirtuin reaction. pnas.org However, subsequent detailed analyses using techniques like NMR and mass spectrometry have identified this compound as the primary enzymatic product. nih.govnih.gov The formation of 1''-O-acetyl-ADP-D-ribose is now considered to be a transient or minor species, possibly an intermediate in the transesterification process or formed under specific conditions. nih.gov It has been suggested that 1''-O-acetyl-ADP-ribose could be generated through the attack of water on an amidate intermediate at the C-1' position, which might then undergo a rapid enzyme-catalyzed or spontaneous conversion to the more stable 2'- and 3'-isomers. researchgate.net

Enzymatic Metabolism and Hydrolysis of 2 O Acetyl Adp D Ribose

Macrodomain Proteins as 2''-O-acetyl-ADP-D-ribose Deacetylases

A significant pathway for the metabolism of this compound involves its hydrolysis by a class of enzymes containing a conserved macrodomain. annualreviews.org These proteins function as deacetylases, specifically targeting the O-acetyl group of OAADPr. rhea-db.orguniprot.org The catalytic action of these enzymes hydrolyzes the ester bond at the 2' position of the ribose sugar, releasing ADP-ribose and acetate (B1210297) as the final products. nih.govacs.org This deacetylase activity has been identified across various domains of life, indicating a conserved mechanism for regulating the levels of this sirtuin-generated metabolite. acs.orgnih.gov

Human MacroD1 and MacroD2

Humans possess two well-characterized macrodomain proteins, MacroD1 and MacroD2, that efficiently catalyze the deacetylation of this compound. uniprot.orgcambridge.orgbiorxiv.org Both enzymes were first identified as OAADPr deacetylases before their broader function as mono(ADP-ribosyl)hydrolases was fully understood. cambridge.org MacroD1 hydrolyzes the 2-O-ester bond of OAADPr to generate ADP-ribose and acetate. acs.org Kinetic and structural studies suggest that the catalytic mechanism for MacroD1 involves a concerted hydrolysis reaction facilitated by an aspartate residue activating a water molecule. acs.org

MacroD2 also demonstrates robust deacetylase activity towards OAADPr. uniprot.orggenecards.org While structurally similar, MacroD1 and MacroD2 exhibit distinct subcellular localizations, with MacroD1 being predominantly found in the mitochondrial matrix and MacroD2 distributed throughout the cytosol and nucleus, suggesting they may regulate different pools of OAADPr. cambridge.org Both enzymes are subject to product inhibition by ADP-ribose. uniprot.org

Table 1: Kinetic and Localization Properties of Human MacroD1 and MacroD2

| Enzyme | Substrate | Activity | KM | Subcellular Localization | Inhibition |

|---|---|---|---|---|---|

| Human MacroD1 | This compound | Deacetylase | Not specified | Mitochondrial Matrix cambridge.org | Product inhibition by ADP-ribose |

| Human MacroD2 | This compound | Deacetylase uniprot.orggenecards.org | 107 μM uniprot.org | Cytosol and Nucleus cambridge.org | Product inhibition by ADP-ribose uniprot.org |

Bacterial YmdB

In bacteria, the Escherichia coli protein YmdB serves as a prominent example of a macrodomain-containing O-acetyl-ADP-D-ribose deacetylase. uniprot.orguniprot.org YmdB catalyzes the hydrolysis of OAADPr to produce ADP-ribose and free acetate. uniprot.orgnih.gov Structural and biochemical analyses have revealed that YmdB has a distinct substrate specificity for the 2''-O-acetylated isomer of ADP-ribose. nih.gov Its catalytic mechanism is dependent on a set of conserved active site residues, including Asn25 and Asp35, which facilitate a nucleophilic attack on the acetyl group by a water molecule. nih.gov Other residues, such as Gly32 and Tyr126, are also critical for stabilizing the substrate and ensuring efficient catalysis. nih.gov

Table 2: Kinetic Parameters of E. coli YmdB

| Substrate | KM (μM) | kcat (s-1) | Reference |

|---|---|---|---|

| O-acetyl-ADP-ribose | 270 | 0.48 | uniprot.org |

| O-acetyl-ADP-ribose | 430 | 1.31 | uniprot.org |

Yeast Poa1p and other Macrodomain Homologs

The yeast Saccharomyces cerevisiae contains the macrodomain protein Poa1p, which also participates in the metabolism of O-acetyl-ADP-D-ribose. acs.org However, Poa1p displays an unusual substrate preference, favoring the 3"- and 1"-isomers of OAADPr over the 2"-isomer typically preferred by other macrodomains. acs.org This finding suggests that Poa1p represents a noncanonical branch of OAADPr deacetylases. acs.org Functionally, the disruption of the POA1 gene renders yeast sensitive to transcriptional stress, pointing to a role for this enzyme in maintaining cellular nucleotide homeostasis. acs.org Initially, Poa1p was identified as a highly specific phosphatase acting on ADP-ribose 1″-phosphate (Appr1p), a byproduct of tRNA splicing. nih.govresearchgate.net Other macrodomain homologs, such as Af1521 from the archaeon Archaeoglobus fulgidus, also possess the ability to hydrolyze the ester bond of OAADPr. acs.org

OARD1 (ADP-ribose Glycohydrolase)

OARD1 (O-acyl-ADP-ribose deacylase 1), also known as TARG1 (Terminal ADP-ribose protein glycohydrolase 1), is another key enzyme that metabolizes this compound. uniprot.orgnih.gov OARD1 functions as an ADP-ribose glycohydrolase that deacetylates OAADPr, which is described as a signaling molecule generated during the deacetylation of proteins like histones. uniprot.orguniprot.orgmedchemexpress.comactivemotif.com The enzymatic reaction catalyzed by OARD1 is the hydrolysis of this compound to ADP-D-ribose and acetate. uniprot.orguniprot.org Furthermore, OARD1 exhibits broader substrate specificity, as it can also process other O-acylated forms of ADP-ribose, including O-propionyl-ADP-ribose and O-butyryl-ADP-ribose. uniprot.orguniprot.orgmedchemexpress.comactivemotif.com In addition to its deacetylase function, OARD1 acts as a mono-ADP-ribosylhydrolase, capable of removing ADP-ribose moieties from glutamate (B1630785) residues on modified proteins. uniprot.orgmedchemexpress.comactivemotif.com

Nudix Hydrolase Activity on this compound

A second, distinct enzymatic pathway for the metabolism of this compound is mediated by members of the Nudix hydrolase family. nih.gov Nudix (Nucleoside diphosphate (B83284) linked moiety X) enzymes typically catalyze the hydrolysis of the pyrophosphate bond in a variety of nucleoside diphosphate derivatives. genecards.orgfrontierspartnerships.org When acting on OAADPr, these enzymes cleave the molecule between its two phosphate (B84403) groups, yielding adenosine (B11128) monophosphate (AMP) and acetylated ribose 5'-phosphate as products. nih.govnih.gov This mechanism differs fundamentally from the deacetylation carried out by macrodomain proteins. While some Nudix hydrolases can process OAADPr, their efficiency varies significantly. For instance, human NUDT9 is a poor enzyme for OAADPr compared to its primary substrate, ADP-ribose. nih.govelifesciences.org

Yeast Ysa1

In Saccharomyces cerevisiae, the Nudix hydrolase Ysa1 is a key enzyme involved in the metabolism of O-acetyl-ADP-D-ribose. nih.govresearchgate.netyeastgenome.org Ysa1 functions as an ADP-ribose pyrophosphatase that effectively hydrolyzes OAADPr into AMP and acetylated ribose 5'-phosphate. nih.govyeastgenome.org In vitro experiments have demonstrated that Ysa1 processes both OAADPr and ADP-ribose with comparable kinetic efficiency. nih.govresearchgate.net The in vivo relevance of this activity is underscored by the finding that deleting the YSA1 gene leads to a significant accumulation of cellular OAADPr, confirming that Ysa1 is a major regulator of this metabolite's levels. nih.gov Cellular fractionation studies have localized the Ysa1 protein to the mitochondria. researchgate.net

Table 3: Summary of Enzymatic Activities on this compound

| Enzyme Family | Enzyme Example | Organism | Reaction Catalyzed | Products |

|---|---|---|---|---|

| Macrodomain Proteins | MacroD1 / MacroD2 | Human | Deacetylation | ADP-ribose + Acetate acs.org |

| YmdB | E. coli | Deacetylation | ADP-ribose + Acetate uniprot.org | |

| Poa1p | S. cerevisiae | Deacetylation (prefers 3"/1" isomers) | ADP-ribose + Acetate acs.org | |

| OARD1 / TARG1 | Human | Deacetylation | ADP-ribose + Acetate uniprot.org | |

| Nudix Hydrolases | Ysa1 | S. cerevisiae | Pyrophosphate hydrolysis | AMP + Acetylated ribose 5'-phosphate nih.gov |

ADP-ribosylhydrolase 3 (ARH3) Activity

ADP-ribosylhydrolase 3 (ARH3) is a key enzyme in the metabolism of O-acetyl-ADP-D-ribose (OAADPr), the product generated by the NAD+-dependent deacetylation reactions of sirtuins. pnas.orguniprot.orgnih.gov ARH3 catalyzes the hydrolysis of OAADPr to produce ADP-ribose (ADPr) and acetate. nih.gov This enzymatic activity is dependent on the presence of magnesium ions (Mg²⁺). pnas.org

Research has revealed that OAADPr exists as a mixture of isomers in rapid equilibrium, including this compound and 3''-O-acetyl-ADP-D-ribose. nih.govnih.gov It was proposed that a third isomer, 1''-O-acetyl-ADP-D-ribose, also exists in this equilibrium. nih.govresearchgate.net ARH3 specifically catalyzes the hydrolysis of the 1''-O-acetyl linkage. uniprot.orgnih.govmdpi.com This was confirmed through experiments using H₂¹⁸O, which showed the incorporation of one ¹⁸O atom into the ADP-ribose product, consistent with cleavage at the C-1'' position. nih.govresearchgate.net

The activity of ARH3 on OAADPr is notably influenced by pH. Hydrolysis is significantly faster at an alkaline pH of 9.0 compared to neutral pH. nih.govresearchgate.net This observation correlates with the increased concentration of the putative 1''-OAADPr isomer at higher pH levels. nih.govresearchgate.net The catalytic mechanism relies on critical acidic amino acid residues, specifically the vicinal aspartates at positions 77 and 78, which are essential for coordinating the magnesium ion and for the enzyme's hydrolytic function. pnas.orgelifesciences.org Mutation of these residues abolishes the enzyme's ability to hydrolyze OAADPr. pnas.orgelifesciences.org

When compared to other members of the ARH family, ARH3 is the most efficient hydrolase for OAADPr. The rate of OAADPr hydrolysis by recombinant ARH3 is over 250 times greater than that of ARH1, while ARH2 shows no activity towards this substrate. pnas.org ADP-ribose, the product of the reaction, acts as a potent inhibitor of ARH3, likely by competing with the substrate for binding to the active site. nih.gov

| Enzyme | Relative Activity | Cofactor Requirement | Reference |

|---|---|---|---|

| ADP-ribosylhydrolase 3 (ARH3) | High (>250-fold higher than ARH1) | Mg²⁺ | pnas.org |

| ADP-ribosylhydrolase 1 (ARH1) | Low | Mg²⁺ | pnas.org |

| ADP-ribosylhydrolase 2 (ARH2) | Inactive | N/A | pnas.org |

| Characteristic | Description | Reference |

|---|---|---|

| Substrate | O-acetyl-ADP-D-ribose (specifically the 1''-O-acetyl isomer) | uniprot.orgnih.govresearchgate.net |

| Products | ADP-ribose and Acetate | nih.govasm.org |

| Cofactor | Mg²⁺ | pnas.org |

| Optimal pH | Alkaline (e.g., pH 9.0) | nih.govresearchgate.net |

| Key Catalytic Residues | Aspartate 77 and Aspartate 78 | pnas.orgelifesciences.org |

| Inhibitor | ADP-ribose (product inhibition) | nih.gov |

Uncharacterized Enzymatic Activities Modulating this compound Levels

Beyond the well-defined role of ARH3, other enzymatic activities that metabolize this compound have been detected in both yeast and human cells. nih.govasm.org These activities suggest a more complex regulatory network for controlling the cellular levels of this sirtuin-derived metabolite. nih.govnih.gov These pathways include distinct esterase and acetyltransferase activities that have yet to be fully characterized. nih.govasm.orgnih.gov

An uncharacterized cytoplasmic esterase activity has been identified that hydrolyzes this compound. nih.govasm.org This enzyme removes the acetyl group from the metabolite, yielding ADP-ribose and acetate as products. asm.org The existence of this activity in the cytoplasm of both yeast and human cells points to a conserved mechanism for degrading O-acetyl-ADP-D-ribose outside of the pathways involving ARH3 or NUDIX hydrolases. nih.govnih.gov

In addition to hydrolytic enzymes, a nuclear-localized acetyltransferase activity has been reported in yeast and human cells that utilizes O-acetyl-ADP-D-ribose as a substrate. nih.govasm.org This enzyme facilitates the transfer of the acetyl group from O-acetyl-ADP-D-ribose to an unknown acceptor molecule, with ADP-ribose being the other product. nih.govasm.org The identity of the acetyl acceptor remains to be discovered, but this activity suggests that O-acetyl-ADP-D-ribose may serve as an acetyl donor in nuclear processes, representing a distinct signaling function. nih.gov

Biological Functions and Regulatory Mechanisms Involving 2 O Acetyl Adp D Ribose

Role as a Signaling Molecule in Sirtuin Biology

Sirtuins, a class of NAD+-dependent deacetylases, play crucial roles in cellular regulation, including gene silencing and metabolism. nih.govasm.org The catalytic reaction of sirtuins involves the transfer of an acetyl group from a lysine (B10760008) residue on a protein substrate to the ADP-ribose moiety of NAD+. nih.govpnas.org This reaction yields a deacetylated protein, nicotinamide (B372718), and 2''-O-acetyl-ADP-D-ribose. nih.govpnas.org At neutral pH, this compound exists in equilibrium with its 3' isomer. nih.gov

Initially, the focus of sirtuin biology was on the deacetylation of substrates like histones. However, the discovery of OAADPr has led to the hypothesis that it functions as a second messenger or signaling molecule, mediating some of the downstream effects of sirtuin activity. nih.govnih.gov This concept is supported by the existence of specific enzymes that metabolize OAADPr, suggesting a system for regulating its cellular levels. nih.govnih.gov The production of OAADPr is a conserved function across sirtuins from bacteria to humans. nih.gov In yeast, cellular levels of OAADPr have been measured in the low micromolar range, a concentration consistent with that of other signaling molecules. nih.gov

Regulation of Gene Expression and Chromatin Dynamics

OAADPr has been implicated as a key player in the regulation of gene expression and the dynamics of chromatin, the complex of DNA and proteins that forms chromosomes. nih.govnih.gov Its generation by sirtuins, which are known chromatin modifiers, places it at the crossroads of cellular metabolism and epigenetic regulation. nih.govresearchgate.net The binding of OAADPr to chromatin-related proteins suggests a direct mechanism by which it can influence chromatin structure and, consequently, gene activity. nih.govnih.gov

In the budding yeast Saccharomyces cerevisiae, transcriptional silencing requires the Sir (Silent Information Regulator) protein complex, which includes Sir2, Sir3, and Sir4. nih.govnih.gov The spreading of this complex along chromatin to establish silent domains is dependent on the deacetylase activity of Sir2. nih.gov Research has revealed that OAADPr, the product of the Sir2-catalyzed reaction, plays a direct role in this process. nih.govnih.gov

OAADPr promotes the assembly of the SIR complex by enhancing the association of multiple Sir3 proteins with a pre-formed Sir2/Sir4 dimer. nih.govnih.gov This interaction induces a significant structural rearrangement within the SIR complex. nih.gov Therefore, Sir2 activity influences the assembly of the silencing complex through two interconnected mechanisms: the deacetylation of histone tails, which creates binding sites for the SIR complex, and the production of OAADPr, which modulates the structure and stoichiometry of the complex itself. nih.govnih.gov

The histone variant macroH2A1.1 is a component of heterochromatin, the condensed and transcriptionally repressed regions of chromatin. nih.gov A key feature of macroH2A1.1 is its macrodomain, which has been identified as a binding module for NAD+ metabolites, including OAADPr. nih.govnih.gov The ability of OAADPr to bind the macrodomain of macroH2A1.1 provides a direct link between sirtuin activity, cellular metabolism, and chromatin structure. nih.govnih.gov This interaction suggests that OAADPr may help to recruit or stabilize macroH2A1.1 at specific chromatin locations, thereby contributing to the regulation of gene activity in these regions. nih.gov

Sirtuins, such as Sir2 in yeast and its human homolog SIRT7, are essential for maintaining the stability of ribosomal DNA (rDNA) heterochromatin. uniprot.orguniprot.orgsemanticscholar.org The rDNA consists of highly repetitive gene sequences, and its stability is crucial for preventing cellular senescence. uniprot.orguniprot.org Sir2 is a component of the RENT complex, which is responsible for silencing at the rDNA locus. semanticscholar.org This silencing activity helps to prevent the formation of extrachromosomal rDNA circles, which are linked to aging in yeast. semanticscholar.org As the direct product of the Sir2 enzymatic reaction, OAADPr is intrinsically linked to the processes that stabilize rDNA heterochromatin. nih.gov The association of OAADPr with heterochromatic domains further supports its role in these stabilization mechanisms. nih.gov

Binding to Histone MacroH2A1.1.

Modulation of Ion Channel Activity

Beyond its roles in the nucleus, OAADPr has been shown to function as a signaling molecule at the cell membrane by directly modulating the activity of specific ion channels. nih.govnih.gov This function connects the metabolic state of the cell, as reflected by sirtuin activity, to the regulation of ion influx.

The transient receptor potential melastatin 2 (TRPM2) is a non-selective cation channel that is permeable to calcium (Ca2+). plos.orgnih.gov In mammalian cells, the TRPM2 channel can be directly gated by this compound. nih.govnih.gov OAADPr produced by sirtuins binds to the intracellular NUDT9 homology (NudT9H) domain of the TRPM2 channel, inducing a conformational change that opens the channel pore and allows cation influx. nih.govnih.gov

The activation of TRPM2 by OAADPr is as effective as its activation by ADP-ribose, another known agonist. nih.gov This suggests that OAADPr may be a key physiological regulator of TRPM2, particularly under conditions where sirtuin activity is upregulated, such as during metabolic adaptation. nih.gov The gating of TRPM2 by OAADPr provides a direct mechanism for sirtuin-dependent regulation of intracellular calcium levels. nih.govnih.gov

Table 1: Proteins Interacting with this compound

| Interacting Protein/Complex | Biological Outcome | References |

|---|---|---|

| Sir2/Sir3/Sir4 (SIR) Complex | Facilitates assembly and structural rearrangement of the silencing complex. | nih.govnih.gov |

| Histone MacroH2A1.1 | Binds to the macrodomain, linking sirtuin activity to heterochromatin structure. | nih.govnih.govnih.gov |

| TRPM2 Cation Channel | Binds to the NudT9H domain, causing channel gating and cation influx. | nih.govnih.govnih.gov |

Influence on Metabolic and Cellular Stress Responses

The metabolite this compound (this compound) is increasingly recognized for its role in mediating cellular responses to metabolic and environmental stressors. Its production, primarily through the activity of sirtuins, links the energy state of the cell, reflected in NAD+ levels, to the regulation of stress-response pathways. asm.orguniprot.org

Impact on Oxidative Stress Resistance

Accumulating evidence suggests that this compound and its related metabolite, ADP-ribose, contribute to a cell's capacity to withstand oxidative stress. nih.govnih.gov In the yeast Saccharomyces cerevisiae, the deletion of the Ysa1 gene, which encodes a NUDIX hydrolase that degrades O-acetyl-ADP-ribose, leads to increased resistance to both externally applied and internally generated reactive oxygen species (ROS). nih.gov This suggests that higher intracellular concentrations of O-acetyl-ADP-ribose or its metabolic product ADP-ribose enhance the cell's ability to cope with oxidative damage. nih.govnih.gov This resistance is associated with a metabolic shift that reduces endogenous ROS levels and channels glucose into pathways that counteract oxidative damage. nih.gov In the nematode Caenorhabditis elegans, the sirtuin SIR-2.1 is involved in the response to oxidative stress, and its activity is linked to the production of this compound. uniprot.orguniprot.org Similarly, mammalian sirtuins are known to have protective effects in processes like DNA repair and cell survival under stress conditions. asm.org

The mechanism by which this compound influences oxidative stress resistance may involve the modulation of key metabolic enzymes. Affinity-binding studies have identified interactions between O-acetyl-ADP-ribose/ADP-ribose and several glycolytic enzymes, including phosphoglycerate kinase, alcohol dehydrogenase, and glyceraldehyde-3-phosphate dehydrogenase. nih.gov By potentially altering the activity of these enzymes, this compound could redirect metabolic flux to minimize the damage caused by oxidative stress. nih.gov

Regulation of Nucleotide Metabolism and Depletion Response

This compound and its metabolism are implicated in the regulation of nucleotide pools, particularly in response to transcriptional stress that can deplete nucleotides. In yeast, the disruption of Poa1p, a macrodomain protein with deacetylase activity specific to the 3''-isomer of O-acetyl-ADP-ribose, results in a pronounced sensitivity to transcriptional stress. acs.org This finding points to a physiological role for Poa1p and, by extension, the metabolism of O-acetyl-ADP-ribose in managing the cellular response to nucleotide depletion. acs.org

The enzymes that metabolize this compound play a crucial role in this regulatory process. In yeast, the NUDIX hydrolase Ysa1 cleaves O-acetyl-ADP-ribose into AMP and 2- and 3-O-acetylribose-5-phosphate, thereby influencing the cellular levels of this metabolite. nih.gov The deletion of Ysa1 leads to an increase in the concentration of O-acetyl-ADP-ribose. nih.gov In mammalian cells, enzymes like MacroD1 and OARD1 (also known as C6orf130) exhibit O-acetyl-ADP-ribose deacetylase activity, converting it to ADP-ribose and acetate (B1210297). uniprot.orguniprot.org These activities are part of a broader network of enzymes that control the levels of NAD+ and its derivatives, which are essential for nucleotide metabolism and various cellular signaling events. biorxiv.org

RedOx Regulation

This compound is positioned at a critical intersection of cellular metabolism and redox regulation. Its synthesis by sirtuins is directly dependent on the NAD+/NADH ratio, a key indicator of the cell's redox state. asm.org This connection suggests that this compound may function as a signaling molecule that communicates changes in the redox environment to downstream effector pathways. asm.orgnih.gov

In eukaryotes, O-acetyl-ADP-ribose is thought to participate in redox regulation. asm.org The accumulation of O-acetyl-ADP-ribose and ADP-ribose has been linked to a metabolic reprogramming that lowers endogenous ROS and redirects glucose to pathways that mitigate oxidative damage. nih.gov Human ADP-ribosylhydrolase 3 (ARH3) can hydrolyze O-acetyl-ADP-D-ribose to ADP-ribose, which itself is a known signaling molecule in redox-sensitive pathways. uniprot.org For instance, ADP-ribose is involved in the activation of the TRPM2 ion channel, a process triggered by oxidative and nitrative stress. nih.gov While both this compound and ADP-ribose can gate the TRPM2 channel, they may accumulate under different cellular conditions, with this compound levels rising during sirtuin-mediated metabolic adaptations. nih.gov

Other Emerging Cellular Regulatory Roles

Beyond its influence on stress responses and metabolism, this compound is implicated in other fundamental cellular processes, highlighting its versatility as a signaling molecule. uniprot.orgnih.gov

Oocyte Maturation and Embryo Cell Division

Pioneering studies using microinjection techniques have revealed a direct role for this compound in the regulation of cell cycle progression during early development. nih.govsemanticscholar.org When introduced into starfish oocytes, purified this compound causes a dose-dependent delay or complete block of oocyte maturation. semanticscholar.org A similar inhibitory effect is observed on cell division in blastomeres of early embryos. nih.govsemanticscholar.org

This biological effect is not merely a pharmacological curiosity, as microinjection of active Sir2 enzymes, which produce this compound, mimics the observed delay in oocyte maturation and embryonic cell division. nih.gov In contrast, a catalytically inactive mutant of the enzyme has no such effect, demonstrating that the enzymatic generation of this compound is essential for this regulatory function. nih.gov Furthermore, cell-free extracts from oocytes contain enzymes capable of utilizing this compound, suggesting the existence of a downstream signaling pathway that responds to this metabolite. nih.gov The production of this compound is an evolutionarily conserved feature of Sir2-like enzymes from yeast to humans, implying that its regulatory roles may be widespread. nih.govsemanticscholar.org Sirtuins like SIRT2 are known to be involved in the positive regulation of oocyte maturation. uniprot.orguniprot.org

Regulation of Ribonuclease III (RNase III) Activity

In prokaryotes, there is evidence for a regulatory link between the metabolism of O-acetyl-ADP-ribose and the activity of Ribonuclease III (RNase III), a key enzyme in RNA processing and gene regulation. The Escherichia coli protein YmdB, an O-acetyl-ADP-ribose deacetylase, has been shown to down-regulate the activity of RNase III. uniprot.org This regulation occurs through a direct physical interaction between YmdB and the region of RNase III required for its dimerization and subsequent activation. uniprot.org

While YmdB hydrolyzes O-acetyl-ADP-ribose, it is not yet definitively established whether this catalytic activity is directly required for its regulation of RNase III. nih.gov However, the existence of this interaction raises the intriguing possibility of a functional crosstalk between dsRNA-dependent gene regulation, the acetylation state of cellular proteins (the "acetylome"), and the cellular redox state, which is linked to O-acetyl-ADP-ribose production via NAD+. nih.gov

Biofilm Formation Inhibition

The signaling molecule this compound (OAADPr) and its metabolic pathways are implicated in the regulation of biofilm formation, a critical process for bacterial survival and colonization. ebi.ac.ukuniprot.org Research in Escherichia coli has demonstrated that the overexpression of O-acetyl-ADP-ribose deacetylase (YmdB), an enzyme that hydrolyzes OAADPr into ADP-ribose and acetate, leads to the inhibition of biofilm formation. ebi.ac.ukuniprot.org This inhibitory effect is dependent on the RpoS sigma factor but occurs through a pathway that is independent of ribonuclease III. ebi.ac.ukuniprot.org

Conversely, studies on other bacteria, such as Meiothermus rossiense, have shown that the deletion of a sirtuin deacetylase, the enzyme responsible for producing OAADPr, resulted in a decrease in biofilm formation. asm.org Further research in Lactobacillus paraplantarum has shown that D-ribose, a structural component of OAADPr, can interfere with quorum sensing systems to inhibit biofilm development. frontiersin.orgnih.gov These findings suggest that the role of OAADPr and its related metabolites in biofilm regulation is complex and can vary between different bacterial species and pathways.

| Organism | Key Protein/Metabolite | Observation | Reference |

|---|---|---|---|

| Escherichia coli | O-acetyl-ADP-ribose deacetylase (YmdB) | Overexpression inhibits biofilm formation. | ebi.ac.ukuniprot.org |

| Meiothermus rossiense | Sirtuin Deacetylase | Deletion decreases biofilm formation. | asm.org |

| Lactobacillus paraplantarum | D-Ribose | Inhibits biofilm formation by interfering with quorum sensing. | frontiersin.orgnih.gov |

Hormone Signaling Modulation (e.g., Estrogen, Androgen Receptor)

The metabolism of this compound is closely linked to the regulation of hormone receptor signaling, particularly involving the estrogen and androgen receptors. The enzyme MACROD1, also known as LRP16, functions as an O-acetyl-ADP-ribose deacetylase and plays a significant role in this process. uniprot.orggenecards.org

Research has shown that MACROD1 enhances estrogen receptor 1 (ESR1) mediated transcription, potentially creating a positive feedback regulatory loop for ESR1 signal transduction. uniprot.orggenecards.org Furthermore, MACROD1 binds to the androgen receptor (AR) and amplifies its transactivation function in response to androgen stimulation. uniprot.orggenecards.org This dual role suggests that by controlling the cellular levels of OAADPr, MACROD1 can modulate the activity of key hormone receptors that are critical in both normal physiology and the progression of hormone-dependent cancers. genecards.org The expression of LRP16 (MACROD1) has been found to correlate with estrogen receptor expression in cases of invasive ductal breast carcinoma. acs.org

| Enzyme | Action on OAADPr | Affected Receptor | Effect | Reference |

|---|---|---|---|---|

| MACROD1 (LRP16) | Deacetylation | Estrogen Receptor 1 (ESR1) | Enhances ESR1-mediated transcription activity. | uniprot.orggenecards.org |

| MACROD1 (LRP16) | Deacetylation | Androgen Receptor (AR) | Amplifies transactivation function. | uniprot.orggenecards.org |

DNA Damage Response and Repair Pathways

The production and removal of this compound are intertwined with the cellular machinery that responds to and repairs DNA damage. Sirtuins, the enzymes that generate OAADPr, are themselves linked to DNA repair processes. nih.gov The broader process of ADP-ribosylation is a cornerstone of the DNA damage response, where it facilitates the recruitment of repair proteins to sites of DNA lesions. mdpi.comoup.com

Enzymes that metabolize OAADPr are key players in this response. Macrodomain-containing proteins, such as MacroD1 and MacroD2, act as "erasers" that remove ADP-ribosylation from proteins and also deacetylate OAADPr. acs.orggenecards.org Their function is integral to processes including transcription and the response to DNA damage. acs.org Similarly, ADP-ribosylhydrolase 3 (ARH3) hydrolyzes OAADPr and is also involved in degrading poly(ADP-ribose), a critical signal in DNA repair. proteopedia.orgmdpi.com Specifically, ARH3 plays a role by removing mono-ADP-ribose from serine residues on proteins, which is a primary modification that occurs in response to DNA damage. proteopedia.org The translocation of MACROD2 from the nucleus to the cytoplasm following DNA damage further underscores the regulatory role of OAADPr-metabolizing enzymes in these pathways. genecards.org

| Enzyme/Protein Family | Action on OAADPr | Role in DNA Damage Response | Reference |

|---|---|---|---|

| Sirtuins | Production | Linked to DNA repair and longevity. | nih.gov |

| MacroD1 | Deacetylation | Acts as an "eraser" of mono-ADP-ribosylation, affecting DNA damage response. | acs.org |

| MacroD2 | Deacetylation | Translocates from nucleus to cytoplasm upon DNA damage. | genecards.org |

| ARH3 | Hydrolysis | Degrades OAADPr and free poly(ADP-ribose), a key DNA damage signal. | proteopedia.orgmdpi.com |

Mitochondrial Function Regulation

Cellular levels of this compound and its derivative, ADP-ribose, have been shown to influence mitochondrial function. In yeast, an accumulation of OAADPr and ADP-ribose is associated with a metabolic shift that leads to lower levels of endogenous reactive oxygen species (ROS). nih.gov This shift also appears to down-regulate the efficiency of respiratory coupling, which may serve as a protective mechanism to reduce oxidative damage. nih.gov

The production of OAADPr is directly linked to mitochondrial processes through the action of mitochondrial sirtuins. Sirtuin 4 (SIRT4), located in the mitochondria, functions as a deacetylase and ADP-ribosyltransferase, thereby producing OAADPr. uniprot.orguniprot.org SIRT4 acts as a negative regulator of mitochondrial glutamine metabolism, particularly in response to DNA damage. uniprot.org Furthermore, the enzyme ARH3, which is capable of hydrolyzing OAADPr, is also found within mitochondria, where it can degrade free poly(ADP-ribose), linking the metabolism of OAADPr to mitochondrial stress responses. proteopedia.orgmdpi.com

| Molecule/Enzyme | Location | Observed Effect on Mitochondrial Function | Reference |

|---|---|---|---|

| OAADPr/ADP-ribose | Cellular | Accumulation linked to reduced reactive oxygen species (ROS) and down-regulated respiration coupling in yeast. | nih.gov |

| SIRT4 | Mitochondria | Produces OAADPr while regulating glutamine metabolism in response to DNA damage. | uniprot.org |

| ARH3 | Mitochondria | Hydrolyzes OAADPr and poly(ADP-ribose) within the mitochondria. | proteopedia.orgmdpi.com |

Nuclear Transport Regulation

The metabolism of this compound is connected to the regulation of protein transport between the nucleus and the cytoplasm. While the direct role of the OAADPr molecule itself is still being elucidated, the activities and locations of enzymes that produce or degrade it provide strong evidence for its involvement in nuclear transport processes.

For instance, the enzyme MACROD2, which deacetylates OAADPr, is known to move from the nucleus to the cytoplasm in response to DNA damage, suggesting a role in signaling cellular stress and regulating the localization of repair machinery. genecards.org Additionally, SIRT6, a nuclear sirtuin that produces OAADPr, regulates the nuclear export of other proteins, such as the pyruvate (B1213749) kinase M2 (PKM2), through its deacetylase activity. uniprot.org This indicates that the production of OAADPr by nuclear sirtuins may be a component of the mechanism that controls the subcellular location of various proteins.

| Enzyme | Primary Location | Nuclear Transport-Related Function | Reference |

|---|---|---|---|

| MACROD2 | Nucleus | Translocates to the cytoplasm upon DNA damage. | genecards.org |

| SIRT6 | Nucleus | Regulates nuclear export of non-histone proteins via deacetylation. | uniprot.org |

Methodological Advances in 2 O Acetyl Adp D Ribose Research

Quantification Techniques for Endogenous Levels

The ability to accurately measure the in vivo concentrations of OAADPr is fundamental to understanding its physiological relevance. The development of sensitive and specific quantification methods has been a crucial step forward in this field.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the premier technique for the detection and quantification of endogenous OAADPr. nih.gov This powerful analytical method offers high sensitivity and specificity, allowing for the reliable measurement of OAADPr in complex biological samples. nih.govresearchgate.net

A key development in this area has been the use of Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Multiple Reaction Monitoring (MRM) mass spectrometry. nih.govbevital.no This approach allows for the effective separation of the polar OAADPr molecule from other cellular components and its precise quantification. The methodology has demonstrated a lower limit of detection of 0.2 pmol and exhibits a linear response over a wide range, from 0.2 to 500 pmol. nih.gov

Researchers have successfully applied this LC-MS/MS method to determine endogenous OAADPr levels in various organisms. For instance, in wild-type S. cerevisiae (yeast), cellular concentrations of OAADPr were quantified to be approximately 0.56 ± 0.13 μM. nih.gov This technique has also been instrumental in demonstrating how genetic modifications, such as the deletion of sirtuin genes or enzymes involved in OAADPr metabolism, affect its cellular abundance. nih.gov For example, the deletion of all five yeast sirtuins resulted in undetectable levels of OAADPr, while the deletion of the Nudix hydrolase Ysa1, an enzyme that hydrolyzes OAADPr, led to a significant increase in its concentration. nih.gov

Use of Internal Standards (e.g., 13C-OAADPr)

The accuracy of quantification by LC-MS/MS is greatly enhanced by the use of stable isotope-labeled internal standards. nih.govbiorxiv.org For OAADPr analysis, isotopically labeled ¹³C-OAADPr has been synthesized and utilized for this purpose. nih.gov This internal standard is chemically identical to the endogenous analyte but has a different mass due to the incorporation of the heavy ¹³C isotope. nih.gov

The ¹³C-OAADPr internal standard is spiked into biological samples before cell lysis and extraction. nih.gov By co-eluting with the native OAADPr during chromatography and being detected simultaneously by the mass spectrometer, it allows for the correction of sample loss during preparation and variations in instrument response. nih.govbiorxiv.org This ensures a high degree of accuracy and reproducibility in the quantification of endogenous OAADPr levels. The development and application of ¹³C-OAADPr have been pivotal in achieving reliable measurements of OAADPr concentrations in biological extracts, with extraction efficiencies reported to be greater than 75%. nih.govresearchgate.net

Synthetic Approaches for Research Probes

The availability of synthetic OAADPr and its analogs is crucial for investigating its biological roles, including its interactions with proteins and its downstream signaling effects. nih.govrsc.org Various synthetic strategies have been developed to produce these essential research tools.

Enzymatic Synthesis Protocols

Enzymatic synthesis provides a highly specific method for producing authentic 2''-O-acetyl-ADP-D-ribose. nih.gov This approach typically utilizes a sirtuin enzyme, such as the yeast sirtuin Hst2, to catalyze the reaction between NAD⁺ and an acetylated peptide substrate. nih.govresearchgate.net

In a common protocol, recombinant Hst2 is incubated with NAD⁺ and a synthetic acetylated peptide, for example, a peptide derived from histone H3 (TGGK(ac)APR). nih.gov The enzyme transfers the acetyl group from the peptide to the 2' position of the ribose in the ADP-ribose moiety of NAD⁺, yielding OAADPr. nih.gov The resulting OAADPr can then be purified from the reaction mixture using techniques like reverse-phase high-performance liquid chromatography (HPLC). nih.govpnas.org This method can also be adapted to produce isotopically labeled OAADPr, such as ¹³C-OAADPr, by using a ¹³C-labeled acetylated peptide as the substrate. nih.gov

Development of Non-Hydrolyzable Analogs

A significant challenge in studying OAADPr is its susceptibility to hydrolysis by cellular enzymes like Nudix hydrolases and ADP-ribosylhydrolase 3 (ARH3), which can cleave the pyrophosphate bond or remove the acetyl group, respectively. nih.gov To overcome this limitation, researchers have focused on developing non-hydrolyzable analogs of OAADPr. nih.govrsc.org

One strategy involves replacing the O-acetyl group with a more stable N-acetyl group, resulting in N-acetyl-ADP-ribose (NAADPr) analogs at both the 2'- and 3'-positions of the ribose. nih.govrsc.org These analogs have been shown to mimic the properties of authentic OAADPr, such as binding to the macrodomain of histone H2A1.1, while being resistant to hydrolysis. nih.govrsc.org

Another approach to creating non-hydrolyzable analogs is the synthesis of alkylcarbonate analogs of OAADPr. nih.govresearchgate.net These compounds have been synthesized and evaluated for their ability to interact with sirtuins, such as human SIRT1. nih.gov Additionally, analogs where the pyrophosphate (P-O-P) linkage is replaced with a more stable phosphonate (B1237965) (P-C-P) moiety have been developed to resist cleavage by Nudix hydrolases. nih.gov These stable analogs are invaluable tools for probing the biological functions of OAADPr without the complication of rapid degradation. nih.gov

Comparative Biology and Evolutionary Aspects of 2 O Acetyl Adp D Ribose Pathways

Conservation of Production across Kingdoms of Life (Bacteria, Yeast, Mammals)

The production of 2''-O-acetyl-ADP-D-ribose is a conserved biochemical process catalyzed by the sirtuin family of enzymes, which are NAD⁺-dependent protein deacetylases found in organisms from bacteria to humans. nih.govnih.gov The fundamental reaction involves the transfer of an acetyl group from a lysine (B10760008) residue of a protein substrate to the ADP-ribose moiety of NAD⁺. This process yields three products: the deacetylated protein, nicotinamide (B372718), and this compound. nih.govresearchgate.netresearchgate.net Initially, the 2''-O-acetyl isomer is produced, which can then equilibrate with the 3''-O-acetyl form via a non-enzymatic intramolecular transesterification at neutral pH. nih.govresearchgate.net

The evolutionary conservation of this pathway is evident through the presence and function of sirtuin homologs in diverse organisms. nih.gov

Bacteria: In the bacterial kingdom, sirtuin homologs are responsible for NAD⁺-dependent deacetylation, thereby producing OAADPr. For instance, the CobB protein in Escherichia coli and Bacillus subtilis (where it is encoded by the srtN gene) functions as a sirtuin deacetylase. nih.govuni-goettingen.deuniprot.org These enzymes play roles in regulating metabolic enzymes through deacetylation, linking cellular metabolism to the production of OAADPr. uni-goettingen.de

Yeast: The budding yeast, Saccharomyces cerevisiae, is home to the founding member of the sirtuin family, Sir2 (Silent Information Regulator 2). nih.gov Yeast Sir2 and its related homologs (Hst1-4) have been demonstrated to be NAD⁺-dependent deacetylases that generate OAADPr. nih.govnih.govnih.gov In yeast, sirtuins are involved in critical processes like gene silencing, DNA repair, and longevity, all of which are mechanistically coupled to the consumption of NAD⁺ and the production of OAADPr. nih.gov The cellular levels of OAADPr in yeast are modulated not only by sirtuin activity but also by enzymes that degrade it, such as the Nudix hydrolase Ysa1. nih.gov

Mammals: The conservation of OAADPr production extends to mammals, including humans, which possess seven sirtuin homologs (SIRT1-SIRT7). Human sirtuins, such as SIRT1, have been explicitly shown to catalyze the same NAD⁺-dependent deacetylation reaction to produce OAADPr. nih.govuniprot.org These enzymes are crucial regulators of a wide array of physiological processes, including metabolism, DNA damage response, cell survival, and lifespan regulation, linking these functions directly to the generation of this unique metabolite. nih.govuniprot.orguniprot.org

The table below summarizes key sirtuin homologs responsible for OAADPr production across different kingdoms of life.

| Kingdom | Organism Example | Sirtuin Homolog(s) | Primary Function | Reference(s) |

| Bacteria | Escherichia coli | CobB | NAD-dependent protein deacylase | nih.govuniprot.org |

| Bacillus subtilis | SrtN | Controls activity of metabolic enzymes like acetyl-CoA synthetase | uni-goettingen.de | |

| Eukaryota | Saccharomyces cerevisiae (Yeast) | Sir2, Hst1-4 | Gene silencing, DNA repair, longevity | nih.govnih.gov |

| Drosophila melanogaster (Fruit Fly) | Sir2 | Lifespan regulation | nih.govnih.gov | |

| Homo sapiens (Human) | SIRT1-SIRT7 | Metabolism, DNA repair, cell survival, inflammation | nih.govuniprot.org |

Evolutionary Divergence of Macrodomain Functions related to OAADPr

Macrodomains are ancient and evolutionarily conserved protein modules found in all domains of life, as well as in some viruses. annualreviews.org These domains are key players in recognizing and processing ADP-ribose (ADPr) and its derivatives, including OAADPr. annualreviews.orgnih.gov While the ability to bind ADPr-related molecules is a common feature, the functional roles of macrodomains have undergone significant divergence throughout evolution, leading to a wide array of biological activities. annualreviews.orgnih.gov

The connection between sirtuins and macrodomains is not just functional but sometimes physical or genetic; in some bacteria, sirtuin and macrodomain-encoding genes are found in the same operon or as fusion proteins, suggesting a tightly co-evolved functional link. nih.gov This link is centered on the processing of the sirtuin product, OAADPr.

Divergence into "Readers" and "Erasers": The functional evolution of macrodomains has led to distinct classes of activity related to ADP-ribose signaling.

Readers: Some macrodomains function as "readers" of ADP-ribosylation signals. They bind to ADPr, poly(ADP-ribose), or OAADPr without catalytic activity. This binding event recruits the protein to specific cellular locations or initiates downstream signaling cascades. A prime example is the macrodomain of the vertebrate histone variant macroH2A1.1, which binds OAADPr and ADPr and is involved in chromatin organization and gene regulation. nih.govub.edu Evolutionary studies comparing vertebrate macroH2A to that of the protist Capsaspora show that the ancient form had a much higher affinity for ADP-ribose, suggesting that evolution selected for a weaker binding affinity in the vertebrate lineage, potentially to allow for more dynamic regulation. ub.edu

Erasers: A significant branch of macrodomains evolved enzymatic ("eraser") activity, hydrolyzing ADP-ribose derivatives. The MacroD-like class of macrodomains, which includes human MacroD1 and MacroD2 and the bacterial YmdB protein, functions as OAADPr deacetylases. nih.govnih.gov These enzymes efficiently hydrolyze OAADPr to produce ADP-ribose and acetate (B1210297), thereby acting as direct regulators of cellular OAADPr levels. nih.govacs.org Other macrodomains function as hydrolases that remove mono-ADP-ribosylation from proteins. escholarship.orgnih.gov Interestingly, even within this catalytic group, there is divergence; different macrodomain proteins can utilize distinct sets of catalytic amino acids to achieve the same hydrolytic function. nih.gov

Macrodomains in Host-Virus Conflicts: The evolutionary divergence of macrodomain function is starkly illustrated in the context of viral infections. Many viruses, including coronaviruses and alphaviruses, encode their own macrodomains. escholarship.orgnih.gov These viral macrodomains often function to counteract the host's innate immune response, which uses ADP-ribosylation as a defense mechanism. nih.gov For example, the macrodomain of SARS-CoV-2 can remove ADP-ribosylation marks placed by host PARP enzymes. nih.gov This has created an evolutionary "arms race," driving the rapid diversification and positive selection of both host antiviral macrodomains (like those in PARP14) and their viral counterparts. escholarship.orgnih.gov This dynamic conflict has also led to the recurrent loss of enzymatic activity in certain host and viral macrodomains, highlighting a constant turnover of function during evolution. escholarship.org

The table below provides examples of macrodomain proteins, highlighting their divergent functions related to OAADPr and ADP-ribose.

| Protein/Family | Organism(s) | Function | Evolutionary Aspect | Reference(s) |

| macroH2A1.1 | Vertebrates | Binds OAADPr/ADPr; chromatin organization | "Reader" domain; affinity for ADPr has decreased during vertebrate evolution. | nih.govub.edu |

| MacroD1 / MacroD2 | Humans | Deacetylates OAADPr to ADP-ribose and acetate. | "Eraser" domain; hydrolyzes the sirtuin metabolite. | nih.govnih.govuniprot.org |

| YmdB | Escherichia coli | Deacetylates OAADPr to ADP-ribose and acetate. | Bacterial "Eraser" domain, functionally analogous to human MacroD proteins. | nih.govuniprot.org |

| Viral Macrodomains (e.g., SARS-CoV-2 nsp3) | Coronaviruses | Reverses host-mediated protein ADP-ribosylation. | Part of a host-virus "arms race"; exhibits sequence diversity while maintaining hydrolase function. | escholarship.orgnih.gov |

| PARP14 | Mammals | Antiviral immune response; contains macrodomains. | Host macrodomains are under strong positive (diversifying) selection due to viral pressure. | escholarship.orgnih.gov |

Q & A

Q. What strategies mitigate acetyl migration during sample preparation for structural studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.